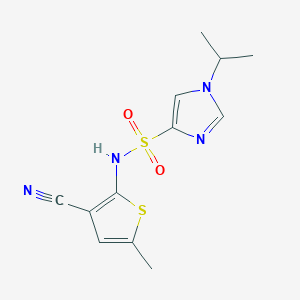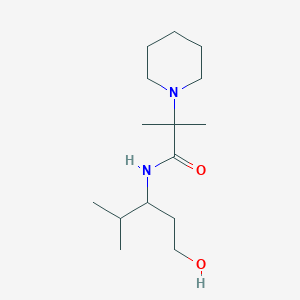![molecular formula C19H25N5O B6994764 N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide](/img/structure/B6994764.png)
N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine: Shares a similar pyridine-piperidine structure but lacks the pyrazine moiety.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazine ring and have been studied for their biological activities.
Uniqueness
N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide is unique due to its specific combination of pyridine, piperidine, and pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-10-16(11-22-18(13)24-9-5-4-6-14(24)2)23-19(25)15(3)17-12-20-7-8-21-17/h7-8,10-12,14-15H,4-6,9H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGUYVWBQQYMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2C)NC(=O)C(C)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
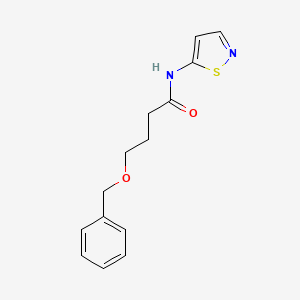
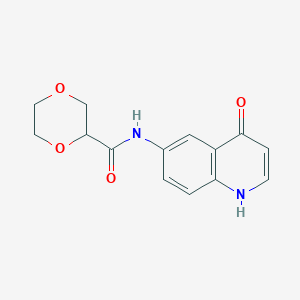
![2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide](/img/structure/B6994718.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B6994724.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(3-pyridin-2-ylazetidin-1-yl)ethanone](/img/structure/B6994725.png)
![N-[(4-chloro-3-fluoro-5-nitrophenyl)methyl]-5-ethyloxolane-2-carboxamide](/img/structure/B6994731.png)
![(3-Fluoro-4-hydroxyphenyl)-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6994742.png)
![N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B6994749.png)
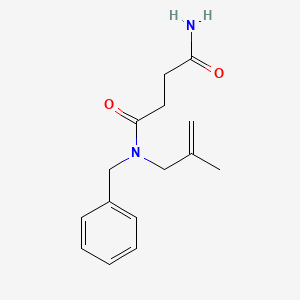
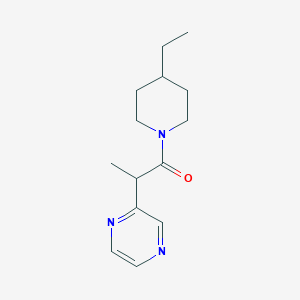
![N'-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide](/img/structure/B6994774.png)
![N'-[[4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl]methyl]butanediamide](/img/structure/B6994782.png)
